molecular formula C9H11BrClNO B13085400 (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL

Cat. No.: B13085400
M. Wt: 264.54 g/mol
InChI Key: VBHHSQJDATUBQH-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement It contains an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (3S)-3-(4-bromo-3-chlorophenyl)propan-1-OL.

    Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

    Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

    Industrial Applications: The compound may be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The bromine and chlorine atoms on the phenyl ring may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL

Comparison:

  • Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring makes (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL unique compared to its analogs. This specific substitution pattern can influence its chemical reactivity and biological activity.
  • Chemical Properties: The different substituents on the phenyl ring in similar compounds can lead to variations in their chemical properties, such as solubility, stability, and reactivity.
  • Biological Activity: The unique substitution pattern of this compound may result in distinct biological activities compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

VBHHSQJDATUBQH-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)Br

Origin of Product

United States

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